molecular formula C7H6ClNO B146235 2-Chlorobenzamide CAS No. 609-66-5

2-Chlorobenzamide

Cat. No. B146235
CAS RN: 609-66-5
M. Wt: 155.58 g/mol
InChI Key: RBGDLYUEXLWQBZ-UHFFFAOYSA-N
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Description

2-Chlorobenzamide is a chemical compound that has been identified as a degradation product of certain pesticides and is considered a potential environmental contaminant. It is a chlorinated benzamide and has been the subject of various studies due to its relevance in organic synthesis, environmental science, and its potential biological activities.

Synthesis Analysis

The synthesis of 2-chlorobenzamide derivatives has been explored in several contexts. For instance, a novel synthesis method for 2-Chloro-N,N-dimethylnicotinamide, which is an important intermediate, has been developed using propargyl alcohol and dipropylamine as starting materials, followed by catalytic oxidation, Knoevenagel condensation, and cyclization with hydrochloride, achieving a total yield of over 65% and high purity .

Molecular Structure Analysis

The molecular structure of 2-chlorobenzamide derivatives plays a crucial role in their biological activity. For example, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. The presence of different heteroalicyclic rings in the amine moiety significantly influenced their activity, with some derivatives showing potent antagonistic effects .

Chemical Reactions Analysis

2-Chlorobenzamide derivatives have been utilized in various chemical reactions. Ru(II)-catalyzed C-H/N-H bond functionalization of N-chlorobenzamides with 1,3-diynes has been reported, leading to the synthesis of isoquinolones under redox-neutral conditions . Additionally, a Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides has been developed, which is compatible with a variety of functional groups and yields biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorobenzamide are important for understanding its behavior in the environment and its potential as a synthetic intermediate. A study on the hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) predicted the peak concentration and occurrence time of 2-chlorobenzamide in the environment, which is crucial for assessing the environmental safety of CCU . Metabolism studies in rats and mice have shown that 2-chlorobenzamide can be excreted in various forms, including monohydroxy derivatives and mercapturic acid, indicating its potential bioaccumulation and transformation in living organisms .

Scientific Research Applications

Environmental Implications

  • Degradation Product of Pesticides : 2-Chlorobenzamide is identified as a significant degradation product of certain pesticides such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (CCU), which is used in agriculture and forestry. Its presence in the environment is a concern due to its potential carcinogenic nature (Lu, Zhou, & Liu, 2004).

  • Stability in Various pH Conditions : Studies on the hydrolysis of 2-Chlorobenzamide reveal that it is relatively stable in certain pH conditions, which has implications for its persistence in different environmental contexts (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).

Chemical and Physical Properties

  • Spectroscopy and Molecular Analysis : Research on 2,6-dichlorobenzamide, a related compound, involved studying its molecular structure and spectroscopy. This includes investigating its thermodynamic parameters and molecular electrostatic potential, which are vital for understanding its chemical behavior (Tao, Han, Li, Han, & Liu, 2016).

  • Polymorphism Studies : Investigations into the polymorphic forms of 2-Chlorobenzamide have been conducted, providing insights into its crystal structures and potential for different physical forms (Cockcroft et al., 2016).

Biodegradation and Environmental Impact

  • Biodegradation Pathways : Aminobacter sp. MSH1 has been identified to possess the ability to biodegrade 2,6-dichlorobenzamide, a compound similar to 2-Chlorobenzamide. This highlights the microbial pathways that can be utilized for mitigating its environmental impact (T’Syen et al., 2015).

  • Contamination in Water Systems : Research has been conducted on the formation of 2-Chlorobenzamide in different water systems, emphasizing its potential to contaminate water sources and the factors influencing its concentration in such environments (Guoguang, Qingxiang, & Wenying, 2001).

Safety And Hazards

2-Chlorobenzamide may cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling this compound .

Future Directions

Future research directions include further studies on the synthesis of novel compounds based on 2-Chlorobenzamide, which exhibit improved biological properties compared to the parent compound. Another potential direction is the exploration of its use in the purification of BAM-contaminated water resources .

properties

IUPAC Name

2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGDLYUEXLWQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052278
Record name 2-Chlorobenzamide
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Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzamide

CAS RN

609-66-5
Record name 2-Chlorobenzamide
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Record name 2-Chlorobenzamide
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Record name 2-Chlorobenzamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-chloro-
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Record name 2-Chlorobenzamide
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Record name 2-chlorobenzamide
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Record name 2-CHLOROBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C13H9Cl2NO, is syn to the ortho-Cl substituent in the aniline ring, similar to that observed in N-(2,3-…
Number of citations: 11 scripts.iucr.org
Z Qingxiang, L Wenying, L Guoguang… - Journal of agricultural …, 2000 - ACS Publications
… its major degradation products, and 2-chlorobenzamide should be given more attention owing … of 2-chlorobenzamide exist. This paper describes the hydrolysis of 2-chlorobenzamide, as …
Number of citations: 3 pubs.acs.org
L Guoguang, Z Qingxiang… - Journal of agricultural and …, 2001 - ACS Publications
… However, one of its degradation products, 2-chlorobenzamide (CBA), is suspected of being a carcinogen. Therefore, the maximum concentration of CBA formed and the dynamics of its …
Number of citations: 19 pubs.acs.org
X Zheng, B Li, Q Wang, L Guo - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C15H13ClN2OS, the dihedral angles between the sulfourea group and the benzene ring and the chlorobenzene ring are 35.8 (6) and 81.6 (6) respectively. An …
Number of citations: 2 scripts.iucr.org
W Lu, Q Zhou, G Liu - Journal of agricultural and food chemistry, 2004 - ACS Publications
… 2-Chlorobenzamide, a main degradation product of CCU in the environment, has been identified as a potential carcinogen, so the content of 2-chlorobenzamide … of 2-chlorobenzamide …
Number of citations: 13 pubs.acs.org
BT Gowda, BP Sowmya, M Tokarčík… - Acta …, 2007 - Wiley Online Library
In the structure of the title compound, C 13 H 9 Cl 2 NO, the conformation of the N—H bond is syn to the chloro substituents on the aniline benzene ring, similar to that observed in N‐(2,3…
Number of citations: 13 onlinelibrary.wiley.com
A Guirado, R Andreu, A Zapata, A Cerezo, D Bautista - Tetrahedron, 2002 - Elsevier
Efficient procedures for the synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamides, N-(1-arylamino-2,2-dichloroethyl)benzamides and N-(1-amino-2,2-dichloroethyl)benzamides …
Number of citations: 12 www.sciencedirect.com
L Shufen, J Xiangning, L Guoguang… - Environmental …, 1997 - europepmc.org
… In vitro reaction of DNA with 2-chlorobenzamide which is photoproduct of … When 2-chlorobenzamide was reacted in vitro with … RAL of DNA-2^-chlorobenzamide adducts was (1.0-254.9)×…
Number of citations: 3 europepmc.org
ZT Xing, WL Ding, HB Wang, J Yin… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C7H7ClN2O· H2O, crystallizes with two organic molecules and two water molecules in the asymmetric unit. A network of O—H⋯ N and O—H⋯ O hydrogen …
Number of citations: 4 scripts.iucr.org
BT Gowda, BP Sowmya, J Kožíšek… - … Section E: Structure …, 2007 - scripts.iucr.org
In the structure of the title compound (N2CPBA), C13H10ClNO, the conformation of the N—H bond is anti to the ortho-Cl substituent in the aniline benzene ring. It closely resembles the …
Number of citations: 25 scripts.iucr.org

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